1-(Biphenyl-4-ylsulfonyl)-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a biphenyl sulfonyl group and a dichlorophenyl group
Preparation Methods
The synthesis of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE typically involves multiple steps:
Formation of the Biphenyl Sulfonyl Intermediate: The biphenyl sulfonyl group can be synthesized by sulfonation of biphenyl using sulfur trioxide or chlorosulfonic acid.
Preparation of the Dichlorophenyl Piperazine: The dichlorophenyl piperazine can be synthesized by reacting 3,4-dichloroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the biphenyl sulfonyl intermediate with the dichlorophenyl piperazine under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using continuous flow reactors or advanced purification techniques.
Chemical Reactions Analysis
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The biphenyl sulfonyl group and the dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE include:
1-(3,4-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl piperazine core but lacks the biphenyl sulfonyl group, making it less complex and potentially less versatile in its applications.
1-(4-Sulfamoylphenyl)piperazine: This compound has a sulfonamide group instead of a sulfonyl group, which may result in different chemical and biological properties.
The uniqueness of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-(3,4-DICHLOROPHENYL)PIPERAZINE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H20Cl2N2O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H20Cl2N2O2S/c23-21-11-8-19(16-22(21)24)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
InChI Key |
USRIMXSAOYGXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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